5-(3-Methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid
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Overview
Description
5-(3-Methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with 4-methylbenzoyl chloride, followed by cyclization with sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated triazoles.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, influencing biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with broad applications.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure with different substituents.
4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxylic acid.
Uniqueness
5-(3-Methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3-methylphenyl and 4-methylphenyl groups provides distinct steric and electronic properties.
Properties
IUPAC Name |
5-(3-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-14(9-7-11)20-16(15(17(21)22)18-19-20)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAUOKCOHLIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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